N-allyl-2-(cyclopropylcarbonyl)hydrazinecarbothioamide
Overview
Description
N-allyl-2-(cyclopropylcarbonyl)hydrazinecarbothioamide, also known as SNAC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a thiosemicarbazone derivative and has been shown to have promising anti-cancer properties. In
Mechanism of Action
The mechanism of action of N-allyl-2-(cyclopropylcarbonyl)hydrazinecarbothioamide is not fully understood. However, studies have suggested that this compound may induce apoptosis in cancer cells by activating the caspase pathway. This compound may also inhibit cancer cell proliferation by downregulating the expression of proteins involved in cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. In animal studies, this compound has been shown to have no adverse effects on liver and kidney function, hematological parameters, or body weight. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidative effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-allyl-2-(cyclopropylcarbonyl)hydrazinecarbothioamide is its low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, this compound has limited solubility in water, which may pose challenges for its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its efficacy in vivo.
Future Directions
There are several future directions for research on N-allyl-2-(cyclopropylcarbonyl)hydrazinecarbothioamide. First, further studies are needed to fully understand the mechanism of action of this compound and to determine its efficacy in vivo. Additionally, studies are needed to determine the optimal dosage and administration route for this compound in preclinical and clinical studies. Finally, studies are needed to determine the potential applications of this compound in other diseases, such as neurodegenerative disorders and infectious diseases.
Conclusion:
This compound, or this compound, is a promising compound with potential applications in scientific research. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-oxidative properties, and has low toxicity in vitro and in vivo. Further studies are needed to fully understand the mechanism of action of this compound and to determine its efficacy in vivo. This compound may have potential applications in other diseases, such as neurodegenerative disorders and infectious diseases.
Scientific Research Applications
N-allyl-2-(cyclopropylcarbonyl)hydrazinecarbothioamide has been shown to have potential anti-cancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit cancer cell proliferation, and reduce tumor growth. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidative properties, which may contribute to its anti-cancer effects.
properties
IUPAC Name |
1-(cyclopropanecarbonylamino)-3-prop-2-enylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-2-5-9-8(13)11-10-7(12)6-3-4-6/h2,6H,1,3-5H2,(H,10,12)(H2,9,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMGNZSWCFOLRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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